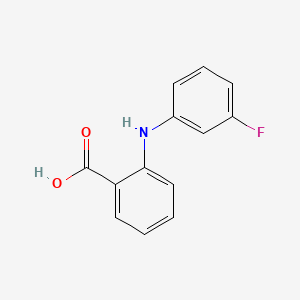

N-(3-Fluorophenyl)anthranilic acid

Description

Contextualization within Anthranilic Acid Derivatives as Pharmaceutical Precursors

Anthranilic acid, or 2-aminobenzoic acid, is a versatile precursor in the pharmaceutical industry due to its two reactive functional groups: a carboxylic acid and an amino group. ijpsjournal.com This structure allows for the creation of a large library of derivatives, which is invaluable for structure-activity relationship (SAR) analysis in drug development. ijpsjournal.comnih.gov

These derivatives serve as key building blocks for a variety of marketed drugs. ekb.egekb.eg For example, they are precursors to diuretics like furosemide, the anti-allergic agent tranilast, and the anticoagulant betrixaban. ijpsjournal.comekb.egekb.eg Furthermore, the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates, which includes mefenamic acid, tolfenamic acid, and flufenamic acid, are all derived from N-aryl anthranilic acids. mdpi.comwikipedia.org The therapeutic potential of anthranilic acid derivatives extends to anticancer, antimicrobial, antiviral, and insecticidal applications. ekb.egmdpi.com

Table 1: Examples of Marketed Drugs Derived from Anthranilic Acid

| Drug | Therapeutic Class |

| Furosemide | Diuretic |

| Tranilast | Anti-allergic |

| Betrixaban | Anticoagulant |

| Mefenamic Acid | Anti-inflammatory (NSAID) |

| Tolfenamic Acid | Anti-inflammatory (NSAID) |

| Flufenamic Acid | Anti-inflammatory (NSAID) |

Historical Perspectives in the Development of N-Aryl Anthranilic Acid-Based Therapeutics

The history of anthranilic acid itself dates back to 1840-1841, when it was first isolated from the degradation of indigo (B80030) dye. wikipedia.org The development of N-aryl anthranilic acid derivatives as therapeutic agents gained significant momentum with the discovery of the anti-inflammatory properties of fenamates. wikipedia.org These compounds are nitrogen isosteres of salicylic (B10762653) acid, the active metabolite of aspirin. wikipedia.org

The synthesis of N-aryl anthranilic acids has historically been achieved through methods like the Ullmann condensation, which involves the reaction of an o-chlorobenzoic acid with a substituted aniline (B41778) in the presence of a copper catalyst. ijpsonline.comresearchgate.net This reaction has been a cornerstone in producing the core structure of many NSAIDs. ijpsonline.com Early research also utilized N-phenyl anthranilic acid to induce and study renal papillary necrosis in animal models, highlighting the diverse biological activities of this class of compounds. ijpsjournal.com

Current Research Landscape and Significance in Drug Discovery

The contemporary research landscape for anthranilic acid derivatives, including N-(3-Fluorophenyl)anthranilic acid, is vibrant and expanding into new therapeutic areas. nih.govmdpi.com Scientists are exploring their potential to modulate various biological pathways implicated in a range of diseases. nih.govmdpi.comnih.gov

Recent discoveries have identified anthranilic acid derivatives as potent inhibitors of several key enzymes and proteins. For instance, they have been shown to act as:

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) inhibitors , which play a role in regulating c-Myc, a protein often implicated in cancer. nih.govacs.org

Methionine aminopeptidase-2 (MetAP-2) inhibitors , showing cytotoxic effects. nih.gov

Matrix metalloproteinase (MMP) inhibitors , specifically targeting MMP-9 and MMP-13. nih.gov

Aldo-keto reductase inhibitors . nih.govmdpi.com

Hepatitis C virus (HCV) NS5B polymerase inhibitors , demonstrating antiviral properties. nih.govmdpi.com

α-glucosidase inhibitors , with potential applications in managing diabetes. mdpi.com

Furthermore, research into trifluorinated anthranilic acid derivatives has led to the synthesis of novel metal complexes with significant antitumor activity against human lung and cervical cancer cell lines. researchgate.net The introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 54-59-1 |

| Molecular Formula | C13H10FNO2 |

| Molecular Weight | 231.22 g/mol |

| Melting Point | 158 °C |

| Boiling Point | 372.1±27.0 °C (Predicted) |

| Density | 1.342±0.06 g/cm3 (Predicted) |

| pKa | 3.66±0.36 (Predicted) |

| Data from ChemicalBook. chemicalbook.com |

The ongoing exploration of anthranilic acid derivatives continues to uncover new therapeutic possibilities, underscoring their importance as a privileged scaffold in modern drug discovery. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZIDPAMLUKNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968819 | |

| Record name | 2-(3-Fluoroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-59-1 | |

| Record name | 2-[(3-Fluorophenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(m-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Fluoroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54-59-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3 Fluorophenyl Anthranilic Acid and Analogues

Classical and Contemporary Synthetic Routes for N-Aryl Anthranilic Acids

The Ullmann condensation, a copper-catalyzed reaction, is a foundational method for forming C-N bonds to create N-aryl anthranilic acids. ekb.egwikipedia.org This reaction typically involves the coupling of an aryl halide with an aniline (B41778) derivative. wikipedia.org The traditional Goldberg variation of this reaction, for instance, involves the reaction of an aniline with an aryl halide, catalyzed by species like copper(I) iodide and phenanthroline. wikipedia.org

Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org However, significant advancements have been made to overcome these limitations. Modern Ullmann-type reactions often employ soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which allow for milder reaction conditions. wikipedia.orgresearchgate.net The introduction of bidentate ligands like amino acids and diamines has been a game-changer, enabling these coupling reactions to proceed at lower temperatures and with lower catalyst loadings. researchgate.net

A notable modern approach involves a chemo- and regioselective copper-catalyzed cross-coupling for the amination of 2-chlorobenzoic acids with aniline derivatives. nih.gov This method impressively eliminates the need for protecting the acid functionality and yields a broad spectrum of N-aryl anthranilic acid derivatives in high yields, up to 99%. nih.govnih.gov The process is effective for both electron-rich and electron-deficient aryl chlorides and anilines, including sterically hindered ones. nih.gov For example, the reaction of 2-chlorobenzoic acid with 3-fluoroaniline (B1664137) would be a direct route to N-(3-Fluorophenyl)anthranilic acid.

| Aryl Halide | Amine | Catalyst/Ligand System | Key Advantages | Yield |

|---|---|---|---|---|

| 2-Chlorobenzoic Acid | Aniline Derivatives | Copper/Diamine | No acid protection needed, high chemo- and regioselectivity | Up to 99% nih.gov |

| Aryl Bromides | Primary Amines | CuI/N,N-diethylsalicylamide | Mild conditions | Good to excellent scispace.com |

| Aryl Iodides/Bromides | Anilines, Aliphatic Amines | CuI/Polyols | Low temperature, mild base | Moderate to high scispace.com |

An alternative and efficient pathway to anthranilic acids involves the use of isatin (B1672199) as a precursor. A notable method involves the oxidation of substituted isatins with sodium hydroxide (B78521) and hydrogen peroxide. scielo.brscielo.br This approach is environmentally friendly as it proceeds in aqueous basic solutions without the need for a catalyst and offers short reaction times. scielo.br The reaction is generally complete within 15 minutes at room temperature for isatins with substituents on the aromatic ring. scielo.br This method is versatile, allowing for the synthesis of various substituted anthranilic acids with yields ranging from 51% to 97%. scielo.brscielo.br

Isatoic anhydride (B1165640), another valuable precursor, can be synthesized from anthranilic acid and phosgene. orgsyn.orgwikipedia.org It readily undergoes ring-opening reactions. For instance, hydrolysis of isatoic anhydride yields anthranilic acid and carbon dioxide. wikipedia.org More relevant to the synthesis of N-substituted derivatives, isatoic anhydride can be deprotonated and subsequently alkylated to introduce substituents on the nitrogen atom. wikipedia.org

| Isatin Substituent | Reaction Time (at RT) | Yield Range | Key Features |

|---|---|---|---|

| Aromatic Ring Substituents | 15 min scielo.br | 51-97% scielo.br | Catalyst-free, aqueous basic solution scielo.br |

| Nitrogen Atom Substituents | 45 min scielo.br | Good scielo.br | Environmentally friendly scielo.br |

Copper-catalyzed reactions are central to the synthesis of N-aryl anthranilic acids. ekb.eg As discussed under the Ullmann-Goldberg coupling, copper catalysts, in various forms (metal, oxide, or salt), are pivotal for the reaction between halobenzoic acids and aryl amines. ekb.eg A significant advancement was reported in 2006, detailing a regioselective copper-catalyzed amination of bromobenzoic acids with a variety of aromatic and aliphatic amines. ekb.egorganic-chemistry.org This method also circumvents the need for acid protection and provides high yields. ekb.eg The use of both copper powder and copper(I) oxide as catalysts has been shown to be particularly effective. nih.gov

While copper catalysis is dominant, other transition metals have been explored for C-N bond formation. Iridium-catalyzed reactions, for example, have shown great promise in the direct α-arylation of N-heteroarenes with arylboronic acids, proceeding under mild, oxidant- and reductant-free conditions. nih.gov Although not directly applied to the synthesis of this compound in the provided context, the principles of iridium catalysis for C-N bond formation represent a potential avenue for future synthetic strategies. nih.govnih.gov

Green Chemistry Approaches in Anthranilic Acid Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and safer solvents, are increasingly being applied to the synthesis of anthranilic acid derivatives. tandfonline.commdpi.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can dramatically reduce reaction times from hours to minutes. mdpi.comscielo.brresearchgate.net This technique has been successfully applied to the copper-catalyzed synthesis of N-aryl anthranilic acids. ekb.eg For instance, a solvent-free, microwave-assisted, copper-catalyzed approach has been developed for the reaction of 2-chloro and 2-bromobenzoic acids with aromatic amines. ekb.eg This method is noted for its high chemoselectivity, short reaction times, and ease of workup. ekb.eg The Ullmann condensation, when promoted by microwaves, can produce N-aryl anthranilic acids in good to excellent yields. scielo.br

| Reactants | Conditions | Advantages | Reference |

|---|---|---|---|

| 2-Halobenzoic acids and Aromatic amines | Solvent-free, K2CO3, Copper catalyst | High chemoselectivity, short reaction times, easy workup | ekb.eg |

| Anthranilic acids and Aryl bromides | Microwave heating | Good to excellent yields, rapid | scielo.br |

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. ekb.eg The application of ultrasound provides an alternative to conventional heating methods. ekb.eg A notable example is the copper-catalyzed coupling of 2-halogenobenzoic acids with aromatic amines under ultrasonic irradiation to synthesize N-aryl anthranilic acid derivatives. ekb.eg This method has been shown to be effective in accelerating the synthesis of N-phenylanthranilic acids in aqueous media, leading to good yields in very short reaction times. researchgate.net For instance, the reaction of o-chlorobenzoic acid with aniline under ultrasonic irradiation yielded N-phenylanthranilic acid in 81% yield in just 20 minutes. researchgate.net

Preparation of this compound Intermediates

The synthesis of derivatives of this compound often proceeds through key intermediates. For instance, the formation of amides and esters first requires the activation of the carboxylic acid group. A common strategy involves converting the carboxylic acid to an acid chloride or using coupling agents to facilitate the reaction with amines or alcohols.

For the synthesis of heterocyclic systems like quinazolinones, a crucial intermediate is the corresponding N-acylanthranilic acid. This is typically prepared by reacting the anthranilic acid derivative with an acyl chloride. nih.govresearchgate.net Subsequent dehydration and cyclization then lead to the desired heterocyclic ring. nih.gov

Derivatization Strategies for Structural Modification

The chemical reactivity of this compound at its carboxylic acid and secondary amine functionalities allows for a wide range of structural modifications. These derivatizations are essential for tuning the molecule's biological activity and physicochemical properties.

Amidation and Esterification Reactions

The carboxylic acid group of this compound can be readily converted to amides and esters.

Amidation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with a primary or secondary amine. afjbs.com Alternatively, coupling agents can be used to directly form the amide bond. A Rh(III)-catalyzed protocol has been developed for the amidation of anilide C-H bonds with isocyanates, providing an efficient route to N-acyl anthranilamides. nih.gov

Esterification can be accomplished through standard methods such as Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. google.com Another approach involves the reaction of an N-hydroxysuccinimide ester of the anthranilic acid with an alcohol. nih.gov A series of ester derivatives of N-phenylanthranilic acid have been synthesized to improve solubility and bioavailability. google.com

Below is a table summarizing representative amidation and esterification reactions for N-phenylanthranilic acid derivatives.

| Derivative Type | Reactants | Reagents/Conditions | Product | Reference(s) |

| Amide | N-Phenylanthranilic acid, Thionyl chloride, Liquid ammonia | 1. SOCl₂; 2. NH₃ | 2-(Phenylamino)benzamide | afjbs.com |

| Amide | N-Phenylanthranilic acid, N-methyl aniline | Boric acid, 160-180°C | 2-(Phenylamino)-N-methyl-N-phenylbenzamide | afjbs.com |

| Ester | N-(3-trifluoromethylphenyl)anthranilic acid, n-butanol | Acid catalyst | n-Butyl N-(3-trifluoromethylphenyl)anthranilate | google.com |

Formation of Heterocyclic Ring Systems (e.g., 1,3,4-Oxadiazoles, Quinazolinones)

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, notably 1,3,4-oxadiazoles and quinazolinones.

1,3,4-Oxadiazoles are commonly synthesized from acid hydrazides. The general route involves the conversion of the carboxylic acid of the N-aryl anthranilic acid to its corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the hydrazide. This hydrazide is then cyclized with a suitable reagent, such as an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373). nih.govniscpr.res.in

Quinazolinones can be prepared from anthranilic acid derivatives through several synthetic routes. A common method involves the acylation of the anthranilic acid with a chloro-acyl chloride to form an N-acyl-anthranilic acid. This intermediate is then reacted with acetic anhydride to form a benzoxazinone, which upon condensation with an amine, yields the tricyclic 4(3H)-quinazolinone derivative. nih.govresearchgate.netmdpi.com Green chemistry approaches utilizing deep eutectic solvents and microwave irradiation have also been developed for quinazolinone synthesis. nih.govtandfonline.comijarsct.co.in

The following table outlines general synthetic approaches to these heterocyclic systems starting from anthranilic acid derivatives.

| Heterocycle | Key Intermediate | Typical Reagents/Conditions | Product Type | Reference(s) |

| 1,3,4-Oxadiazole | Acid hydrazide | Aromatic acid, POCl₃ | 2,5-Disubstituted 1,3,4-oxadiazole | nih.govorganic-chemistry.org |

| Quinazolinone | N-Acyl-anthranilic acid | Acetic anhydride, then amine | Tricyclic 4(3H)-quinazolinone | nih.govresearchgate.net |

| Quinazolinone | Anthranilic acid, Amine | Trimethyl orthoformate, Microwave (120°C) | 3-Substituted-quinazolin-4(3H)-one | tandfonline.com |

Metal Complexation of Anthranilic Acid Derivatives

The presence of both a carboxylic acid and a secondary amine group in this compound makes it an excellent chelating ligand for various metal ions. mdpi.comnih.govsjctni.edu The coordination chemistry of anthranilic acid and its derivatives has been extensively studied, with complexes of transition metals such as Zn(II), Cu(II), Co(II), and Ni(II) being reported. mdpi.comsjctni.edu

The synthesis of these metal complexes is generally straightforward, often involving the reaction of the deprotonated anthranilic acid derivative with a metal salt in a suitable solvent. nih.gov The resulting complexes exhibit a range of coordination geometries and stoichiometries, which can be influenced by the nature of the metal ion and the substituents on the anthranilic acid ligand. mdpi.comresearchgate.netuobaghdad.edu.iq Recently, novel complexes using trifluorinated anthranilic acid derivatives have been synthesized and characterized. mdpi.com

The table below provides examples of metal complexes formed with anthranilic acid derivatives.

| Ligand | Metal Salt | Resulting Complex Stoichiometry (Metal:Ligand) | Reference(s) |

| Anthranilic acid | ZnCl₂, Bi(NO₃)₃, AgNO₃, FeSO₄, CoCl₂, CuSO₄, MnCl₂, Al₂(SO₄)₃, Ni(NO₃)₂, Cr(NO₃)₃ | 1:2 (for most) | nih.govresearchgate.net |

| N-Phenylanthranilic acid | Co(II), Ni(II), Cu(II) chlorides | 1:2 | sjctni.edu |

| Trifluorinated anthranilic acid derivatives | Co(II), Zn(II) salts | Not specified | mdpi.com |

Pharmacological Activities and Biological Efficacy of N 3 Fluorophenyl Anthranilic Acid Derivatives

Anti-inflammatory and Analgesic Properties

Derivatives of anthranilic acid are recognized for their potent anti-inflammatory, analgesic, and antipyretic properties. sciepub.comnih.gov These compounds are structurally analogous to salicylates and have demonstrated significant efficacy in various models of inflammation and pain. sciepub.com

Evaluation in Inflammatory Models (e.g., Carrageenan-Induced Rat Paw Edema)

The carrageenan-induced rat paw edema model is a standard and widely used assay for evaluating the anti-inflammatory potential of novel compounds. nih.govnih.gov In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). researchgate.net The efficacy of a test compound is determined by its ability to reduce this swelling over time.

Numerous studies have demonstrated the anti-inflammatory effects of N-aryl anthranilic acid derivatives in this model. For instance, a study on newly synthesized N-aryl anthranilic acid derivatives (3a-f) showed significant anti-inflammatory activity, with compounds 3a and 3c being the most potent. researchgate.net Another study synthesized a series of N-acyl hydrazone derivatives (4a-e) and found that they displayed notable anti-inflammatory activities in vivo. Compound 4c was particularly effective, reducing rat paw edema by 35.9% at 2 hours and 52.8% at 4 hours. researchgate.net

A synthetic derivative, N-(3-Florophenyl)ethylcaffeamide (FECA), was also evaluated using the carrageenan-induced paw edema model in mice. The results indicated that FECA significantly inhibited the development of paw edema at three, four, and five hours post-carrageenan administration. nih.gov This anti-inflammatory effect was linked to the reduction of cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) levels in the inflamed tissue. nih.gov

Similarly, two novel anthranilic acid derivatives, JS-3 and JS-4, were tested in a complete Freund's adjuvant (CFA)-induced rheumatoid arthritis model in rats. Treatment with these compounds led to a significant decrease in paw volume and thickness. ijper.orgijper.org

Table 1: Anti-inflammatory Activity of N-(3-Fluorophenyl)anthranilic Acid Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| N-aryl anthranilic acid derivatives (3a-f) | Rat | Significant anti-inflammatory activity. Compounds 3a and 3c were most potent. | researchgate.net |

| N-acyl hydrazone derivatives (4a-e) | Rat | Compound 4c reduced edema by 35.9% at 2h and 52.8% at 4h. | researchgate.net |

| N-(3-Florophenyl)ethylcaffeamide (FECA) | Mice | Significantly inhibited paw edema at 3, 4, and 5 hours. | nih.gov |

| JS-3 and JS-4 | Rat (CFA model) | Significant decrease in paw volume and thickness. | ijper.orgijper.org |

Antipyretic Effects

Fever, or pyrexia, is a common response to inflammation and is often mediated by increased prostaglandin (B15479496) production. nih.gov Consequently, many anti-inflammatory drugs also exhibit antipyretic (fever-reducing) properties. nih.gov Several derivatives of anthranilic acid have been evaluated for their ability to reduce fever.

A study comparing the antipyretic activity of three N-aryl-anthranilic acid derivatives—mefenamic acid, tolfenamic acid, and flufenamic acid—in children with fever found that all three were effective. Tolfenamic acid was the most potent, followed by flufenamic acid and then mefenamic acid. nih.gov Another study on four substituted derivatives of salicylic (B10762653) and anthranilic acids reported that 2-acetamido-5-azidosulfonylbenzoic acid (AMASBA) showed higher antipyretic activity than paracetamol. researchgate.net The other tested compounds also demonstrated antipyretic effects comparable to paracetamol. researchgate.net

While the exact mechanism of the antipyretic action of N-aryl anthranilic acid derivatives is not fully understood, their ability to inhibit prostaglandin synthesis is believed to play a crucial role. sciepub.com

Antimicrobial and Antitubercular Activity

Beyond their anti-inflammatory and analgesic effects, derivatives of this compound have shown promise as antimicrobial and antitubercular agents. nih.gov These compounds have been investigated for their efficacy against a range of bacteria, fungi, and mycobacteria.

Antibacterial Efficacy (e.g., Pseudomonas aeruginosa, Chromobacterium violaceum)

Several studies have highlighted the antibacterial potential of anthranilic acid derivatives. A study on eight newly synthesized derivatives of anthranilic acid found that four of them, including N-phenyl anthranilic acid, exhibited significant antibacterial activity. nih.gov Another research effort synthesized a series of pyrazole (B372694) derivatives and found several to be potent antibacterial agents, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against various Gram-positive bacteria. nih.gov

Metal complexes of N-phenyl anthranilic acid with copper, nickel, and cobalt have also been shown to possess antibacterial properties against species such as Shigella sonnei, Klebsiella pneumoniae, and Salmonella typhi. mdpi.com The antibacterial efficacy of these derivatives is thought to arise from their ability to interfere with essential bacterial pathways. mdpi.com For example, some derivatives have been identified as inhibitors of fatty acid biosynthesis in bacteria. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| N-phenyl anthranilic acid | Various bacteria | Showed significant antibacterial activity. | nih.gov |

| Pyrazole derivatives | Gram-positive bacteria | Potent antibacterial agents with MICs as low as 0.5 μg/mL. | nih.gov |

| Metal complexes of N-phenyl anthranilic acid | Shigella sonnei, Klebsiella pneumoniae, Salmonella typhi | Complexes showed higher activity than the ligand itself. | mdpi.com |

| Ciprofloxacin (B1669076) hybrids | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Many compounds showed antibacterial activity comparable to ciprofloxacin. | mdpi.com |

Antifungal Spectrum (e.g., Candida albicans)

The antifungal activity of anthranilic acid derivatives has also been explored, with some compounds showing efficacy against clinically relevant fungal pathogens like Candida albicans. C. albicans is a major cause of fungal infections, and the emergence of drug-resistant strains highlights the need for new antifungal agents. researchgate.net

A study on new 3-substituted derivatives of 4-(2,4-dichlorophenyl)-5-adamantyl-1H-1,2,4-triazole reported that some of the synthesized compounds exhibited moderate activity against Candida albicans. nih.gov In another investigation, while the primary focus was on antibacterial activity, some novel heteroaryl-based ciprofloxacin derivatives showed poor to moderate antifungal activity against C. albicans. mdpi.com It is noteworthy that in one study, none of the eight synthesized anthranilic acid derivatives showed any noticeable antifungal effect. nih.gov This suggests that specific structural features are crucial for antifungal activity.

Antimycobacterial Potential (e.g., Mycobacterium tuberculosis)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of new antitubercular agents. nih.gov Anthranilic acid derivatives have emerged as a promising class of compounds in this area.

Recent research has identified anthranilic acids as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. nih.gov Mycolic acids are crucial for the viability of the bacterium. nih.gov A study exploring the structure-activity relationships of anthranilic acid derivatives found that several compounds inhibited the growth of M. tuberculosis with MIC90 values between 100 and 300 µM. nih.gov Further investigation revealed that the antitubercular activity of these compounds is also linked to the carboxylic acid moiety, which can cause intrabacterial acidification. nih.gov

Table 3: Antitubercular Activity of this compound Derivatives

| Compound/Derivative | Target Organism | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Anthranilic acid derivatives | Mycobacterium tuberculosis | Inhibition of MabA (FabG1), intrabacterial acidification | MIC90 values between 100 and 300 µM. | nih.gov |

| 4-thiazolidinone derivative (compound 23) | Mycobacterium tuberculosis | Inhibition of MurB enzyme | Moderate antimycobacterial activity (MIC of 6.25 μg/ml). | nih.gov |

| Sulfometuron methyl (compound 22) | Mycobacterium tuberculosis | Inhibition of acetolactate synthase | Potent M. tuberculosis activity (MIC, 0.3 to 1.8 μg/ml). | nih.gov |

| R207910 (compound 25) | Various mycobacterial species | Inhibition of ATP synthase proton pump | Extremely potent with MICs from 0.03 to 0.12 μg/ml. | nih.gov |

Antiviral Applications

Derivatives of anthranilic acid have been identified as a significant class of compounds with potent antiviral properties.

A substantial body of research has highlighted anthranilic acid derivatives as a novel and potent class of allosteric inhibitors targeting the Hepatitis C virus (HCV) NS5B polymerase, an enzyme critical for viral replication. nih.govresearchgate.netmdpi.com These non-nucleoside inhibitors (NNIs) function by binding to a specific allosteric site on the enzyme, distinct from the active site where nucleotide binding and polymerization occur. researchgate.netfrontiersin.org

X-ray crystallography studies have revealed that these inhibitors bind to a thumb pocket site, located between the thumb and palm domains of the NS5B polymerase. researchgate.netmdpi.com This binding induces a conformational change in the enzyme, thereby inhibiting its function non-competitively. frontiersin.org

Through structure-activity relationship (SAR) studies and molecular modeling, the potency of initial lead compounds has been significantly improved. researchgate.net Optimization of various structural elements of the anthranilic acid scaffold has led to the development of derivatives with impressive inhibitory activity. Research has reported inhibitors with half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range, demonstrating high potency at the enzymatic level. researchgate.net Furthermore, these compounds have shown efficacy in cell-based HCV replicon systems, confirming their ability to inhibit viral replication within host cells. nih.govresearchgate.net

| Compound Type | Reported Potency (IC₅₀/EC₅₀) | Target | Reference |

|---|---|---|---|

| Anthranilic Acid-Based Inhibitors | IC₅₀ as low as 10 nM | HCV NS5B Polymerase (Enzymatic) | researchgate.net |

| Optimized Anthranilic Acid Derivative (Compound 46) | < 100 nM | HCV NS5B Polymerase (Enzymatic & Cell-based) | nih.gov |

Anticancer and Cytotoxic Effects

The anthranilic acid scaffold is a key component in compounds being investigated for their potential in cancer therapy. While specific data on this compound against the cell lines A549, HeLa, and MOLT-3 are not detailed in the reviewed literature, the broader class of anthranilic acid derivatives has shown promising anticancer activity.

Research into the broader class of anthranilic acid derivatives has identified their potential as cytotoxic agents against various cancer cell lines. One of the key molecular targets identified for these compounds is the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a protein that plays a crucial role in regulating the transcription of important genes involved in cell proliferation, such as the c-Myc oncogene.

Studies have shown that certain anthranilic acid derivatives can act as adjunct agents that potentiate the effects of other anticancer drugs. These derivatives have been found to limit cancer cell growth, and this activity is linked to their ability to inhibit FUBP1. The standard method for evaluating such cytotoxic activity in laboratory settings is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

The anticancer effects of anthranilic acid derivatives are linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. The inhibition of the FUBP1 protein by these derivatives represents a significant mechanism for inducing this process.

By inhibiting FUBP1, these compounds can lead to a downstream reduction in the expression of the c-Myc oncoprotein. Concurrently, this inhibition can cause an increase in the expression of p21, a protein that acts as a potent inhibitor of cell cycle progression. The dual effect of downregulating a key proliferation driver (c-Myc) while upregulating a cell cycle inhibitor (p21) creates an environment within the cancer cell that is conducive to the initiation of apoptosis. This targeted modulation of critical regulatory proteins highlights a promising pathway through which anthranilic acid derivatives can exert their therapeutic effects against cancer.

Metabolic Regulation and Antidiabetic Potential

Derivatives of anthranilic acid have emerged as a promising area of research for the management of metabolic disorders, particularly type 2 diabetes.

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels, a key therapeutic strategy for managing type 2 diabetes.

Numerous studies have demonstrated that synthetic derivatives of anthranilic acid exhibit potent inhibitory activity against α-glucosidase. nih.gov In various investigations, newly synthesized anthranilate diamide (B1670390) derivatives have shown remarkable efficacy, with some compounds displaying inhibition at nanomolar concentrations, significantly more potent than acarbose, a commonly used antidiabetic drug. nih.govmdpi.com Structure-activity relationship (SAR) studies have helped in identifying the specific chemical modifications that enhance the inhibitory potential of these molecules.

| Compound Series | Most Active Compound | IC₅₀ Value (µM) | Reference Compound (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Anthranilate Diamide Derivatives | Compound 5c | 0.01247 ± 0.01 | Not explicitly compared in this result | nih.govmdpi.com |

| N-pyridyl Anthranilate Derivatives | Compound 7 | 0.416 | Not explicitly compared in this result | nih.gov |

Neurological and Neuroprotective Interventions

Modulation of Glutamate (B1630785) Release and Excitotoxicity

Excessive glutamate, an essential excitatory neurotransmitter, can lead to excitotoxicity, a common factor in many brain disorders. researchgate.netnih.gov A synthesized anthranilate derivative, butyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034), has been investigated for its role in the central glutamatergic system. researchgate.netnih.govnih.gov

In studies using rat cerebrocortical synaptosomes, HFP034 was shown to inhibit the release of glutamate induced by 4-aminopyridine (B3432731) (4-AP). researchgate.netnih.gov This inhibitory effect was found to be dependent on the presence of extracellular calcium. researchgate.netnih.gov Further investigation revealed that HFP034's mechanism of action involves the suppression of P/Q-type Ca²⁺ channels and the protein kinase C (PKC)/myristoylated alanine-rich C kinase substrate (MARCKS) pathways. researchgate.netnih.govnih.govmdpi.com Specifically, HFP034 was observed to decrease the elevation of Ca²⁺ levels evoked by 4-AP without affecting the synaptosomal membrane potential. researchgate.netnih.gov It also inhibited the phosphorylation of PKC and its substrate, MARCKS. researchgate.netnih.gov

The neuroprotective potential of HFP034 was further evaluated in a rat model of kainic acid (KA)-induced glutamate excitotoxicity. researchgate.netnih.gov Pretreatment with HFP034 resulted in a reduction of neuronal death, decreased glutamate concentration, and diminished glial activation in the hippocampus of rats injected with KA. researchgate.netnih.gov These findings suggest that HFP034 acts as a neuroprotective agent by preventing glutamate excitotoxicity through the inhibition of presynaptic glutamate release. researchgate.netnih.govnih.gov

Effects on Neurodegenerative Pathways

The over-activation of the N-methyl-D-aspartate (NMDA) receptor by excessive glutamate is a key factor in the progression of neurodegenerative disorders like Alzheimer's disease. frontiersin.org Molecules that can protect against glutamate-induced neurotoxicity are therefore of significant therapeutic interest. frontiersin.org

Research on the anthranilate derivative HFP034 has demonstrated its neuroprotective effects in models of glutamate-induced excitotoxicity. researchgate.netnih.gov In rats with kainic acid-induced neurotoxicity, pretreatment with HFP034 led to a reduction in the levels of endoplasmic reticulum stress-related proteins, including calpains, glucose-regulated protein 78 (GRP 78), C/EBP homologous protein (CHOP), and caspase-12 in the hippocampus. researchgate.netnih.gov This indicates that the neuroprotective action of this this compound derivative extends to modulating pathways associated with cellular stress and apoptosis, which are central to the pathology of neurodegenerative diseases.

Furthermore, some anthranilic acid derivatives have been identified as inhibitors of the far upstream element-binding protein 1 (FUBP1). nih.gov FUBP1 is a protein that regulates genes such as c-Myc and p21, which are involved in cell growth and polyamine metabolism, a pathway often dysregulated in cancer and potentially in neurodegenerative processes. nih.gov The inhibition of FUBP1 by these derivatives leads to a reduction in c-Myc expression and an increase in p21 expression, demonstrating a potential mechanism for influencing neurodegenerative pathways at a genetic level. nih.gov

Other Pharmacological Profiles

Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial communication system that regulates virulence and biofilm formation, making it an attractive target for antimicrobial strategies. nih.govresearchgate.net Halogenated anthranilic acids and their derivatives have been identified as inhibitors of Pseudomonas quinolone signal (PQS) biosynthesis, a key component of the QS system in Pseudomonas aeruginosa. nih.gov

In one study, novel hybrid compounds combining halogen-substituted anthranilic acids with 4-amino-7-chloroquinoline via a 1,3,4-oxadiazole (B1194373) linker were synthesized and evaluated for their anti-QS activities. nih.govresearchgate.net A pre-screening using a Chromobacterium violaceum-based reporter identified several compounds with high anti-QS and minimal bactericidal effects. nih.govresearchgate.net

Further evaluation against P. aeruginosa PAO1 revealed that one compound, in particular, demonstrated a potent antibiofilm effect, reducing biofilm formation by nearly 50% and eradicating 25% of pre-formed biofilms. nih.govresearchgate.net Another compound exhibited a significant antivirulence effect, reducing the production of the virulence factor pyocyanin (B1662382) by over 70%. nih.govresearchgate.net These findings highlight the potential of 1,3,4-oxadiazole derivatives of anthranilic acid as promising scaffolds for combating P. aeruginosa infections by disrupting its QS systems. nih.govresearchgate.net

| Compound Type | Target Organism | Key Findings |

| Halogenated anthranilic acid-1,3,4-oxadiazole hybrids | Pseudomonas aeruginosa | Inhibition of PQS-dependent quorum sensing, significant reduction in biofilm formation and pyocyanin production. nih.govresearchgate.net |

| N-acyl-3-amino-5H-furanone derivatives (halogenated) | LuxR-dependent bacteria | Potent inhibitors of LuxR and LasR/RhlR-based QS systems. nih.gov |

Antioxidant Potential

Oxidative stress, resulting from an imbalance of reactive oxygen species, is implicated in numerous diseases. nih.gov Anthranilic acid derivatives have been investigated for their antioxidant properties. mdpi.commdpi.com

Studies on organodiselenide-tethered methyl anthranilates have demonstrated their potential as antioxidant agents. mdpi.com The antioxidant capacity of these compounds was assessed using DPPH and ABTS radical scavenging assays. mdpi.com The results indicated that these derivatives effectively decolorize the radical solutions, demonstrating their ability to neutralize free radicals. mdpi.com

In another study, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which can be considered structurally related to anthranilic acid derivatives, were synthesized and screened for their antioxidant activity. nih.gov Several of these compounds exhibited potent DPPH radical scavenging activity, with some showing higher efficacy than the well-known antioxidant, ascorbic acid. nih.gov For instance, one derivative was found to be approximately 1.4 times more active than ascorbic acid. nih.gov

| Compound Series | Assay | Notable Results |

| Organodiselenide-tethered methyl anthranilates | DPPH, ABTS | Effective radical scavenging activity observed. mdpi.com |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | DPPH | Some derivatives showed significantly higher antioxidant activity than ascorbic acid. nih.gov |

Antiallergic and Anticoagulant Activities

Anthranilic acid derivatives are recognized as precursors for various established drugs, including those with antiallergic and anticoagulant properties. mdpi.comekb.eg For example, Tranilast, an antiallergic drug, is a derivative of anthranilic acid. ekb.eg Similarly, Betrixaban, an anticoagulant, also features the anthranilic acid scaffold. ekb.eg

The anti-inflammatory properties of these derivatives often contribute to their antiallergic effects. For instance, N-(3′,4′-dimethoxycinnamoyl) anthranilic acid has been shown to possess potent anti-inflammatory and analgesic properties in arthritis models, which are relevant to allergic responses. ekb.eg

While direct studies focusing solely on the antiallergic and anticoagulant activities of this compound itself are less common, the broader class of anthranilic acid derivatives has a well-established profile in these areas, suggesting a potential avenue for future research into fluorinated analogues. mdpi.comekb.eg

Diuretic Effects

Anthranilic acid and its derivatives are recognized as foundational structures in the development of various pharmaceuticals, including those with diuretic properties. mdpi.comekb.eg A notable example is the potent loop diuretic, furosemide, which is a derivative of anthranilic acid. mdpi.comafjbs.com The therapeutic potential of this class of compounds extends to properties such as anticoagulant, antiallergic, and antipyretic effects. mdpi.com

Research into the specific effects of N-phenylanthranilic acid, the parent compound of this compound, on renal function has provided insights into its influence on water and electrolyte homeostasis. Studies involving the oral administration of N-phenylanthranilic acid to rats over a 14-day period have demonstrated a dose-dependent impact on urinary output. At a high dose of 5 mmol/kg, a significant increase in urinary volume was observed. nih.gov Conversely, this same dosage led to a decrease in the excretion of sodium (Na+), potassium (K+), and chloride (Cl-) ions. nih.gov

These findings suggest that while high doses of N-phenylanthranilic acid can induce diuresis, the effect is accompanied by complex changes in electrolyte handling. The detailed effects on urinary volume and electrolyte excretion at this high dose are presented in the table below.

Table 1: Effects of High-Dose N-phenylanthranilic Acid on Renal Function

| Parameter | Effect Observed at 5 mmol/kg Dose |

|---|---|

| Urinary Volume | Significantly Increased |

| Urinary Osmolality | Decreased (at doses >2 mmol/kg) |

| Sodium (Na+) Excretion | Decreased |

| Potassium (K+) Excretion | Decreased |

| Chloride (Cl-) Excretion | Decreased |

Data sourced from studies on N-phenylanthranilic acid. nih.gov

It is important to note that these findings are based on the parent N-phenylanthranilic acid. Specific research into the diuretic profile of this compound has not been extensively reported in the available literature.

Herbicidal Efficacy

Molecular Mechanisms of Action and Target Interactions

Enzyme Inhibition Pathways

The inhibitory activity of N-(3-Fluorophenyl)anthranilic acid and its related compounds extends across several enzyme families, influencing various physiological and pathological processes.

A novel series of anthranilic acid-based inhibitors have been developed and evaluated for their activity against matrix metalloproteinases (MMPs), specifically MMP-1, MMP-9, and MMP-13. nih.gov These enzymes are involved in the degradation of the extracellular matrix and play a role in conditions like osteoarthritis and cancer. nih.govunl.edu Research has shown that substitution on the anthranilic acid ring can significantly impact inhibitory potency. For instance, a 3-methyl derivative was found to be an order of magnitude more potent than the unsubstituted parent compound. unl.edu

Derivatives of anthranilic acid bearing basic amines have also been investigated as inhibitors of MMP-1, MMP-9, and MMP-13. nih.gov One particular piperazine-containing compound was identified as a potent, selective, and orally active inhibitor of MMP-9 and MMP-13. nih.gov Although specific IC50 values for this compound were not found, the data on related compounds suggest that this chemical scaffold is a promising starting point for the development of potent MMP inhibitors.

Table 1: Inhibitory Activity of Selected Anthranilic Acid Derivatives against MMPs

| Compound | MMP-1 IC50 (µM) | MMP-9 IC50 (µM) | MMP-13 IC50 (µM) |

| Anthranilic acid derivative 1 | <1 | <1 | <1 |

| 3-Methyl derivative 6a | Potent inhibitor | Potent inhibitor | Potent inhibitor |

| Piperazine 4u | - | Potent & Selective | Potent & Selective |

Data is qualitative as presented in the source. unl.edunih.gov

Human aldo-keto reductases (AKRs), particularly isoforms AKR1C1, AKR1C2, and AKR1C3, are involved in the metabolism of steroid hormones and prostaglandins (B1171923). nih.gov Anthranilic acid derivatives have been identified as effective inhibitors of these isoenzymes. nih.gov A study on a series of N-benzoyl anthranilic acid derivatives demonstrated that these compounds can inhibit AKR1C1-AKR1C3 isoforms with low micromolar potency. nih.gov Notably, several compounds in this series were identified as selective inhibitors of AKR1C3. nih.gov For example, compounds 10 and 13 from the study showed IC50 values of 0.31 µM and 0.35 µM for AKR1C3, respectively. nih.gov The development of selective AKR1C3 inhibitors is a key area of research, as this enzyme is implicated in hormone-dependent cancers. nih.gov

Virtual screening has led to the discovery of anthranilic acid derivatives as a new class of inhibitors for Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in bacterial cell wall biosynthesis. nih.govnih.govunl.eduresearchgate.net This enzyme is a critical target for the development of new antibacterial drugs. nih.govnih.govunl.eduresearchgate.net Several anthranilic acid derivatives have shown promising inhibitory activity against E. coli UppS in the micromolar range. unl.edu For example, one of the hit compounds displayed an IC50 value of 45 µM. unl.edu These inhibitors are believed to mimic the structure of the natural substrates of UppS. unl.edu While this compound itself was not specifically tested in the cited studies, these findings indicate that the anthranilic acid scaffold is a viable starting point for designing novel UppS inhibitors. unl.edu

A series of aryl sulfonamides derived from 5,6-disubstituted anthranilic acids have been identified as potent inhibitors of methionine aminopeptidase-2 (MetAP-2). nih.gov MetAP-2 is an enzyme that plays a crucial role in angiogenesis, and its inhibition is a target for anti-cancer therapies. The study showed that substitutions at the 5 and 6-positions of the anthranilic acid ring were well-tolerated and could be optimized for potency. nih.gov Although direct inhibitory data for this compound on MetAP-2 was not available in the provided search results, the research on related sulfonamide derivatives of anthranilic acid highlights the potential of this chemical class to target MetAP-2. nih.gov

Recent research has uncovered that derivatives of this compound can act as kinase inhibitors. A study published in 2025 detailed the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as a potent and selective inhibitor of Aurora B kinase (AURKB). AURKB is a key regulator of mitosis, and its overexpression is common in many cancers. The identified compound demonstrated efficacy in human cancer cell lines and was orally active in a mouse xenograft model, making it a promising lead for cancer therapy. No direct inhibitory activity of this compound against EGFR, Abl, Akt, or MEK1/2 was found in the provided search results.

Receptor and Protein Binding Interactions

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. nih.gov Research has identified anthranilic acid derivatives as a novel class of FXR modulators. nih.gov

A study on the structure-activity relationship (SAR) of anthranilic acid derivatives as FXR agonists has been conducted. acs.orgacs.org This research aimed to optimize the anthranilic acid scaffold to develop potent partial agonists, which are considered potentially safer for long-term treatment compared to full agonists. acs.orgacs.org While these studies did not specifically report on this compound, they explored various substitutions on the N-phenyl ring. The general findings indicate that the nature and position of the substituent on the N-aryl ring are critical for the compound's activity as an FXR agonist. pharmacy180.com For instance, in some series, a 3'-substitution was found to be favorable for anti-inflammatory activity. pharmacy180.com A quantitative structure-activity relationship (QSAR) study also highlighted key structural features of anthranilic acid derivatives for FXR activation. nih.gov

Based on these SAR studies, it is plausible that the 3-fluoro substitution on the phenyl ring of this compound would confer some level of FXR agonist activity. However, without direct experimental data, the exact potency and efficacy remain to be determined.

Replication Protein A (RPA) is a single-stranded DNA-binding protein essential for DNA replication, repair, and recombination. The protein-protein interactions of RPA are a target for cancer therapy. A significant study identified and optimized a series of anthranilic acid-based inhibitors of RPA. nih.govnih.gov

The study initiated from a high-throughput screening which identified several hits, including an anthranilic acid-based compound. nih.govnih.gov Through structure-guided medicinal chemistry, the researchers explored the structure-activity relationships of this series. nih.gov The core of these inhibitors consists of an anthranilic acid moiety. The SAR exploration involved modifications on the N-aryl ring. While the most potent compounds in the study featured different substitution patterns, the investigation of various substituents on the phenyl ring of the anthranilic acid portion provides a basis for understanding how different groups affect binding to the RPA70N domain. nih.gov

The carboxylic acid of the anthranilic acid part was found to form a key interaction with Arg41 of RPA70N. nih.gov The planarity of the molecule, maintained by an internal hydrogen bond, was also noted as important for binding. nih.gov Although the specific binding affinity of this compound was not reported in this study, the established SAR for this class of compounds suggests that it could potentially bind to and modulate RPA. Further investigation is required to confirm and quantify this interaction.

P-glycoprotein (P-gp) is a well-known ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by effluxing a wide range of chemotherapeutic drugs. nih.govtg.org.au The inhibition of P-gp is a strategy to overcome this resistance. nih.gov

Currently, there is a lack of direct scientific literature specifically investigating the inhibitory effect of this compound on P-glycoprotein. While some studies have explored phenothiazine (B1677639) derivatives with N-acyl substitutions as P-gp inhibitors, these are structurally distinct from N-phenylanthranilic acids. nih.gov The general structure-activity relationships for P-gp inhibitors are complex and depend on the specific chemical scaffold. Therefore, without empirical data, it is not possible to determine the P-glycoprotein inhibitory activity of this compound.

Cholecystokinin (B1591339) (CCK) receptors, particularly the CCK1 receptor, are involved in various physiological processes in the gastrointestinal system and the central nervous system. Anthranilic acid derivatives have been identified as a class of non-peptide CCK1 receptor antagonists. nih.govnih.gov

Research in this area has led to the development of several anthranilic acid-based compounds with significant affinity for the CCK1 receptor. nih.govnih.gov These studies have explored the structure-activity relationships by modifying different parts of the molecule. For instance, a study reported that N-substituted anthranilic acid derivatives with a phenylalanine residue at the C-terminus showed promising CCK1 receptor binding affinity. nih.gov Another study focused on the optimization of the C-terminal of anthranilic acid diamides, leading to compounds with nanomolar affinity for the human CCK1 receptor. nih.gov

While these studies establish the potential of the anthranilic acid scaffold for CCK receptor antagonism, specific binding data for this compound is not explicitly provided in the reviewed literature. The substitution on the N-phenyl ring is a key determinant of binding affinity and selectivity, and therefore, experimental testing of the 3-fluoro derivative is necessary to ascertain its activity as a cholecystokinin receptor antagonist.

Thromboxane (B8750289)/Prostaglandin (B15479496) Endoperoxide Receptor Antagonism

This compound belongs to the fenamate class of compounds, which are recognized for their anti-inflammatory properties. A key aspect of their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition disrupts the synthesis of prostaglandins and thromboxanes, which are crucial mediators of inflammation and platelet aggregation. medex.com.bd

While direct studies on this compound's interaction with the thromboxane/prostaglandin endoperoxide receptor are not extensively detailed in publicly available research, the activity of analogous compounds provides insight. For instance, Tolfenamic acid, another member of the fenamate group, not only inhibits prostaglandin synthesis but also demonstrates direct antagonistic effects on its receptors. medex.com.bd This dual action suggests that compounds within this class may possess the ability to both reduce the production of inflammatory mediators and block their signaling pathways at the receptor level. Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, acting through the thromboxane receptor (TP). nih.govwikipedia.org The antagonism of this receptor is a therapeutic strategy in various cardiovascular and inflammatory conditions. nih.govmdpi.comdrugbank.com

Cellular and Subcellular Effects

Intrabacterial Acidification

Research into the antitubercular properties of anthranilic acid derivatives has uncovered a mechanism involving the acidification of the intrabacterial environment of Mycobacterium tuberculosis. Studies on fluorinated analogs have indicated that the carboxylic acid moiety of these compounds is crucial for their antimycobacterial activity. This functional group is believed to induce intrabacterial acidification, a state that is detrimental to the survival of the bacterium.

Mycobacterial Membrane Potential Disruption

In addition to intrabacterial acidification, certain anthranilic acid derivatives have been shown to disrupt the membrane potential of Mycobacterium tuberculosis. This disruption is a significant bioenergetic stressor for the bacterium and can lead to cell death. The ability of these compounds to compromise the integrity of the mycobacterial cell membrane highlights a key aspect of their antimicrobial action.

DNA Binding and Interaction Profiles

The interaction of this compound derivatives with DNA is an area of active investigation. While direct binding to the DNA helix is one possibility, another significant mechanism involves the targeting of DNA-binding proteins. Research has shown that certain anthranilic acid derivatives can inhibit the function of the far upstream element (FUSE) binding protein 1 (FUPB1). nih.govacs.orgresearchgate.net FUBP1 is a protein that binds to single-stranded DNA and plays a role in regulating the transcription of key genes such as c-Myc. nih.govacs.org By interacting with FUBP1, these compounds can indirectly influence DNA-related processes and modulate gene expression. nih.govacs.orgresearchgate.net The interaction is thought to occur within the hydrophobic region of the KH domain of FUBP1, leading to impaired DNA-binding. researchgate.net

| Parameter | Observation with Anthranilic Acid Derivatives | Reference |

| Target Protein | Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) | nih.govacs.orgresearchgate.net |

| Mechanism | Inhibition of FUBP1-FUSE interaction | nih.govacs.orgresearchgate.net |

| Downstream Effect | Reduction of c-Myc mRNA and protein expression | nih.govacs.org |

Signaling Pathway Modulation (e.g., Hedgehog, Mitogen-Activated Protein Kinase (MAPK))

A review of the medicinal chemistry of anthranilic acid derivatives indicates their potential as modulators of critical signaling pathways, including the Hedgehog and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govmdpi.com These pathways are fundamental to cellular processes such as proliferation, differentiation, and survival, and their dysregulation is often implicated in diseases like cancer. nih.govmdpi.com

The Hedgehog signaling pathway is crucial during embryonic development and for adult tissue homeostasis. nih.govyoutube.com Its aberrant activation can lead to the development of certain cancers. nih.gov Some anthranilic acid derivatives have been identified as inhibitors of this pathway. nih.govmdpi.com

Similarly, the MAPK pathway is a key signaling cascade that transduces extracellular signals to the cell nucleus, influencing a wide array of cellular responses. The inhibition of this pathway is a target for various therapeutic interventions. The identification of anthranilic acid derivatives as potential MAPK pathway inhibitors underscores their broad biological activity. nih.govmdpi.com

| Signaling Pathway | Reported Activity of Anthranilic Acid Derivatives | Reference |

| Hedgehog Signaling Pathway | Inhibitors | nih.govmdpi.com |

| Mitogen-Activated Protein Kinase (MAPK) Pathway | Inhibitors | nih.govmdpi.com |

Structure Activity Relationship Sar Studies and Rational Drug Design

Elucidation of Key Pharmacophores within the Anthranilic Acid Core

The anthranilic acid core is recognized as a privileged pharmacophore in drug discovery. ijpsjournal.comnih.gov Its inherent structural features, namely the carboxylic acid and the secondary amine, are crucial for its biological activity. These groups can participate in vital interactions with biological targets, such as hydrogen bonding and ionic interactions. The relative positioning of these two functional groups on the benzene (B151609) ring is a key determinant of the molecule's ability to bind to its target receptor. ijpsjournal.com The N-phenyl group attached to the anthranilic acid core provides a scaffold that can be extensively modified to fine-tune the compound's pharmacological profile. nih.govafjbs.com

The general pharmacophoric features of anthranilic acid derivatives include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid), and an aromatic ring system that can engage in pi-stacking and hydrophobic interactions. ijpsjournal.com These features are fundamental to the interaction of these compounds with a variety of biological targets, including enzymes and receptors. nih.govmdpi.com

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on both the anthranilic acid and the N-phenyl rings play a pivotal role in modulating the biological activity, potency, and selectivity of these compounds.

The introduction of halogen atoms, such as fluorine, chlorine, and bromine, onto the N-phenyl ring has been a widely explored strategy to enhance the biological activity of anthranilic acid derivatives. Halogens can influence the molecule's lipophilicity, electronic distribution, and metabolic stability.

Specifically, the presence of a fluorine atom, as in N-(3-Fluorophenyl)anthranilic acid, can significantly impact the compound's properties. Fluorine's high electronegativity can alter the acidity of the N-H proton and the pKa of the carboxylic acid, which can in turn affect the molecule's binding affinity to its target. Furthermore, the introduction of a trifluoromethyl group has been shown to produce compounds with a high degree of anti-inflammatory activity. google.com

Studies have shown that the position of the halogen substituent is critical. For instance, the introduction of chloro and nitro groups into the para-position of the anthranilic acid fragment of N-phenylanthranilic acid hydrazide has been found to increase anti-inflammatory activity. nuph.edu.ua Similarly, halogen-substituted anthranilic acid derivatives have been identified as a novel chemical platform for androgen receptor antagonists, with specific compounds inhibiting the transactivation of both wild-type and mutant androgen receptors. nih.gov

The following table summarizes the effects of different halogen substitutions on the N-phenyl ring of anthranilic acid derivatives:

| Halogen Substituent | Position | Observed Effect on Biological Activity |

| Fluorine | 3-position | Influences electronic properties and binding affinity. |

| Chlorine | para-position | Increased anti-inflammatory activity in hydrazide derivatives. nuph.edu.ua |

| Chlorine | 2,6-dichloro | Component of potent anti-inflammatory agents. google.com |

| Bromine | para-position | Can enhance biological activity, similar to chlorine. |

The incorporation of alkyl, methoxy, and nitro groups into the N-phenylanthranilic acid scaffold provides another avenue for modulating biological activity. These groups can affect the steric and electronic properties of the molecule, influencing its interaction with target proteins.

For example, the introduction of a nitro group (NO2-) into the para-position of the anthranilic fragment of N-phenylanthranilic acid hydrazide has been shown to increase anti-inflammatory activity. nuph.edu.ua Conversely, the influence of substituents on the non-anthranilic fragment can be more complex, with different groups leading to either an increase or a decrease in activity depending on their nature and position. nuph.edu.ua A study on substituted 6-nitro-N-(R-phenyl)anthranilic acids demonstrated that the nature and position of substituents in the non-anthranilic fragment influence the compound's acid-base properties. researchgate.net

The effects of these functional groups are summarized in the table below:

| Substituent | Position | Observed Effect on Biological Activity |

| Nitro (NO2) | para-position of anthranilic fragment | Increased anti-inflammatory activity. nuph.edu.ua |

| Alkyl (e.g., Methyl) | Various | Can influence steric interactions and lipophilicity. |

| Methoxy (OCH3) | Various | Can alter electronic properties and hydrogen bonding capacity. |

The integration of a sulfonamide moiety into the N-phenylanthranilic acid structure can significantly impact its biological profile. Sulfonamides are known to be good zinc-binding groups and can introduce additional hydrogen bonding interactions, which can be beneficial for inhibiting certain enzymes. Research has explored the synthesis of mixed-ligand complexes of anthranilic acid sulfonamides with various metals, suggesting their potential in developing new therapeutic agents. mdpi.com

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding energy of a compound per heavy atom. It provides a way to evaluate the quality of a hit or lead compound and guide its optimization. A higher ligand efficiency value indicates that the molecule is making more efficient use of its atoms to bind to the target. youtube.com

In the context of this compound and its analogs, optimizing for ligand efficiency would involve making structural modifications that enhance binding affinity without disproportionately increasing the molecular weight. This could involve, for example, ensuring that any added functional groups contribute significantly to the binding interactions with the target.

Bioisosteric Replacements (e.g., 1,3,4-Oxadiazole (B1194373) Scaffolds)

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com

One notable example is the use of 1,3,4-oxadiazole scaffolds as a bioisostere for the carboxylic acid group in anthranilic acid derivatives. The 1,3,4-oxadiazole ring is a stable, neutral, and lipophilic group that can act as a hydrogen bond acceptor. Replacing the carboxylic acid with a 1,3,4-oxadiazole can lead to compounds with improved metabolic stability and cell permeability. It has been reported that the bioisosteric replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole ring can result in higher polarity and reduced metabolic degradation. rsc.org While this specific replacement can sometimes lead to a decrease in affinity, it highlights the potential of bioisosterism to fine-tune the properties of anthranilic acid-based compounds. rsc.orgrsc.org

Computational Chemistry in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for this compound and its analogs has been significantly advanced through the application of computational chemistry methods. These in silico techniques provide profound insights into the molecular interactions and electronic properties that govern the biological activity of these compounds, thereby guiding rational drug design efforts.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of anthranilic acid, this technique has been instrumental in understanding their binding modes within the active sites of various biological targets.

Docking studies on anthranilic acid-based inhibitors targeting Replication Protein A (RPA), a key player in the DNA damage response, have revealed critical interactions. nih.gov For instance, the carboxylic acid of the anthranilic acid moiety commonly forms a charge-charge interaction with Arginine 41 (Arg41) of the RPA70N domain. nih.gov Furthermore, the carbonyl oxygen of the amide bond can create a unique hydrogen bond with Asparagine 85 (Asn85) of RPA70N. nih.gov The central phenyl ring of these inhibitors typically occupies the core of the RPA70N cleft. nih.gov Such detailed binding information allows for the rationalization of SAR data, like how substitutions at different positions on the phenyl ring can influence binding affinity. nih.gov For example, substitutions at the 4-position of the phenyl ring were found to be more advantageous than at the 5-position, a finding that can be explained by the 5-position substitutions potentially clashing with the binding cleft. nih.gov

In the context of other targets, such as DNA and albumin, molecular docking simulations have also provided valuable insights. For novel anthranilic acid hybrids, docking studies have shown interactions with DNA via a groove binding mode. mdpi.com The binding free energies (ΔG) calculated from these simulations help in quantifying the strength of the interaction. For example, a synthesized hybrid of anthranilic acid and 2-(3-chlorophenyl)ethylamine (B57567) and its diamide (B1670390) derivatives exhibited binding free energies with DNA ranging from -5.63 to -6.54 kcal/mol. mdpi.com Similarly, their interactions with albumin, a key protein in drug transport, have been modeled, with calculated ΔG values indicating stable binding within drug binding site I. mdpi.com These computational predictions often correlate well with in vitro experimental results, such as anti-inflammatory activity, by explaining how these compounds can stabilize the albumin macromolecule through hydrogen bonding. mdpi.com

Docking studies have also been employed to understand the inhibitory mechanism of new anthranilic acid hydrazones against enzymes like cyclooxygenase-II (COX-II), Epidermal Growth Factor Receptor (EGFR), and Transforming Growth Factor beta II (TGF-βII). nih.gov The calculated docking scores for these compounds against their respective targets help in identifying the most potent inhibitors and understanding their ligand-protein interactions at a molecular level. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations are crucial for understanding the reactivity, stability, and electronic behavior of this compound and its derivatives.

These calculations can determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iau.ir The HOMO-LUMO energy gap is a significant parameter, as a smaller gap often suggests higher chemical reactivity and conductivity. usd.ac.id For instance, in a study of 9,10-Diphenylanthracene, the anionic alpha molecular orbital showed the lowest energy gap, indicating greater reactivity. usd.ac.id

DFT calculations also provide insights into the distribution of electron density within a molecule, which is visualized through molecular electrostatic potential (MEP) maps. mdpi.comresearchgate.net These maps highlight the electron-rich and electron-deficient regions, which are crucial for identifying potential sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net

Furthermore, DFT can be used to calculate global chemical reactivity descriptors such as electronegativity, chemical potential, and electrophilicity index. usd.ac.id These descriptors help in predicting the electron-attracting or donating power of a molecule. usd.ac.id The vibrational frequencies calculated by DFT can be correlated with experimental IR spectra to confirm the molecular structure. usd.ac.id

In the study of anthranilic acid dimers, DFT, in conjunction with other methods like Time-Dependent DFT (TDDFT), has been used to analyze the changes in electronic structure upon photoexcitation. nih.govresearchgate.net These studies reveal how electron density shifts within the molecule and between monomers in a dimer, which can influence the strength of intra- and intermolecular hydrogen bonds. nih.govresearchgate.net While standard DFT functionals like B3LYP are widely used, range-corrected functionals such as CAM-B3LYP may provide a more accurate description of charge-transfer states. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This approach is fundamental in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. mdpi.com

A QSAR study on anthranilic acid-based matrix metalloproteinase (MMP) inhibitors highlighted the importance of the sulfonamide group in their inhibitory activity. nih.gov The model indicated that the effectiveness of this group could be enhanced by substituents that increase its electronic character. nih.gov QSAR models are built by calculating a variety of molecular descriptors for each compound in a dataset. mdpi.com These descriptors can be physicochemical (e.g., logP, pKa), electronic (e.g., atomic charges, dipole moment), or topological (e.g., molecular connectivity indices). mdpi.commdpi.com

The process of developing a QSAR model involves several key steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, partitioning the data into training and test sets, selecting relevant features, building the model using statistical methods, and validating the model's predictive power. mdpi.com The ultimate goal is to create a robust and predictive model that can guide the design of new compounds with improved biological activity. nih.gov

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) is a strategy that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These fragments are then optimized and linked together to produce a more potent lead compound. nih.gov

In the context of anthranilic acid derivatives, FBDD has been successfully applied to develop inhibitors of Replication Protein A (RPA). nih.gov A high-throughput screen initially identified hit compounds, from which an anthranilic acid-based series was selected for optimization. nih.gov By screening a library of fragments and analyzing their binding to the RPA70N domain, researchers can identify key interaction points. nih.gov For example, fragments affecting the chemical shifts of specific amino acid residues like Serine 55 (S55) and Threonine 60 (T60) in RPA70N can be identified. nih.gov